3-Chloro-5-n,n-dimethylaminobenzaldehyde
Description
3-Chloro-5-N,N-dimethylaminobenzaldehyde is a benzaldehyde derivative featuring a chlorine substituent at the 3-position and an N,N-dimethylamino group at the 5-position. The chlorine atom introduces electron-withdrawing effects, while the dimethylamino group acts as an electron donor, creating a unique electronic profile. This dual substitution pattern likely influences its reactivity, solubility, and applications in organic synthesis, such as in Schiff base formation or as a precursor for heterocyclic compounds .
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
3-chloro-5-(dimethylamino)benzaldehyde |
InChI |
InChI=1S/C9H10ClNO/c1-11(2)9-4-7(6-12)3-8(10)5-9/h3-6H,1-2H3 |
InChI Key |
QNOFKTPQLMNHKG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)C=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Electron-Donor vs. Withdrawing Groups: DMAB’s dimethylamino group enhances electrophilicity at the aldehyde carbon, enabling urea detection via Schiff base formation . In contrast, 3-chlorobenzaldehyde’s electron-withdrawing Cl reduces aldehyde reactivity, favoring its use in electrophilic aromatic substitution .
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | This compound | 3-Chlorobenzaldehyde | 4-N,N-Dimethylaminobenzaldehyde |
|---|---|---|---|
| Molecular Weight (g/mol) | ~199.6 (calculated) | 140.57 | 163.22 |
| Solubility | Moderate in polar aprotic solvents (inferred) | Low in water | High in ethanol, acetonitrile |
| λmax (UV-Vis) | ~420 nm (estimated for Schiff bases) | N/A | 420 nm (urea chromogen) |
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